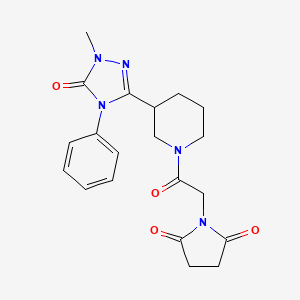![molecular formula C12H9ClN4S B2652304 1-(4-Chlorophenyl)-4-methylsulfanylpyrazolo[3,4-d]pyrimidine CAS No. 893912-39-5](/img/structure/B2652304.png)
1-(4-Chlorophenyl)-4-methylsulfanylpyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-methylsulfanylpyrazolo[3,4-d]pyrimidine is a compound that belongs to the class of organic compounds known as phenylpiperidines . It’s a part of a larger family of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological activities . This compound has been studied for its potential as an anticancer agent, specifically targeting EGFRWT and EGFRT790M .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves multicomponent reactions . These reactions are typically performed under both classical and nonclassical conditions, including green conditions such as using catalysts, green solvents, and solvent-free conditions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core with a 4-chlorophenyl group and a methylsulfanyl group attached . The exact mass of the compound is 263.9969516 g/mol .
Applications De Recherche Scientifique
Synthesis and Crystal Structure
- Studies have focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives and exploring their crystal structures to understand their chemical properties and potential interactions with biological targets. For example, Lu Jiu-fu et al. (2015) synthesized a related compound and investigated its crystal structure, demonstrating moderate anticancer activity (Lu Jiu-fu et al., 2015).
Antiviral and Anticancer Activities
- Pyrazolo[3,4-d]pyrimidines have been explored for their antiviral and anticancer properties. For instance, Saxena et al. (1990) reported the synthesis of pyrazolo[3,4-d]pyrimidine analogues showing activity against human cytomegalovirus and herpes simplex virus (Saxena et al., 1990). Furthermore, Carraro et al. (2006) synthesized new derivatives that acted as antiproliferative and proapoptotic agents by inhibiting c-Src phosphorylation in cancer cells (Carraro et al., 2006).
Antibacterial Activities
- The antibacterial potential of pyrazolo[3,4-d]pyrimidine derivatives has also been investigated. Rostamizadeh et al. (2013) developed 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity, highlighting the chemical versatility and biological relevance of such compounds (Rostamizadeh et al., 2013).
Synthesis of Fluorophores
- Pyrazolo[3,4-d]pyrimidines serve as intermediates for synthesizing functional fluorophores, indicating their utility in developing tools for biological imaging and diagnostics. Castillo et al. (2018) described the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines used to prepare novel fluorophores, showing the broad applicability of these compounds in scientific research (Castillo et al., 2018).
Orientations Futures
The future directions for research on 1-(4-Chlorophenyl)-4-methylsulfanylpyrazolo[3,4-d]pyrimidine and similar compounds likely involve further exploration of their pharmacological activities and potential therapeutic applications. Given the promising anticancer activity of this compound , future research may focus on optimizing its potency, selectivity, and pharmacokinetic properties to develop effective anticancer drugs.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-methylsulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c1-18-12-10-6-16-17(11(10)14-7-15-12)9-4-2-8(13)3-5-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIZTSHBXHPKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate](/img/structure/B2652221.png)
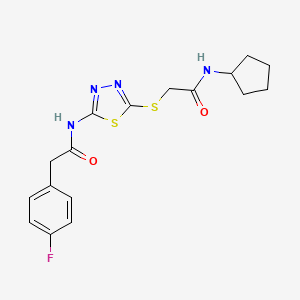
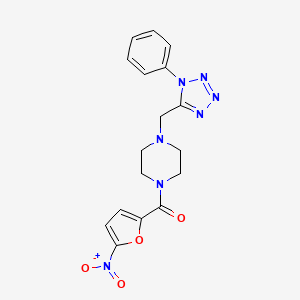
![5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2652228.png)
![1-[[1-(2-Phenylethylsulfonyl)azetidin-3-yl]methyl]triazole](/img/structure/B2652229.png)
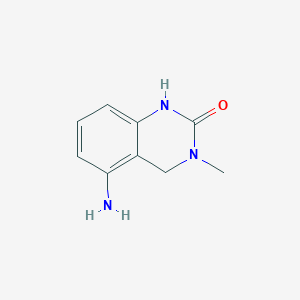
![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2652233.png)
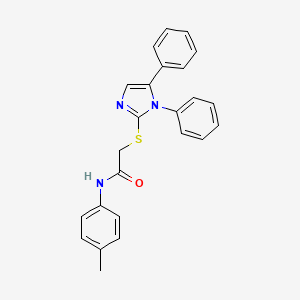
![2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2652235.png)
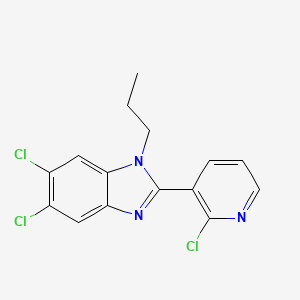

![2,6-difluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2652240.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxynicotinamide](/img/structure/B2652241.png)
